2-Cyclopentyl-1-phenylethanone
Overview
Description
2-Cyclopentyl-1-phenylethanone is a chemical compound with the molecular formula C13H16O . It has a molecular weight of 188.272 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The linear formula of this compound is C13H16O . Unfortunately, the specific structural details or a visual representation of the molecule are not available from the search results.Scientific Research Applications
1. Regioselectivity in Cyclization Reactions
2-Cyclopentyl-1-phenylethanone has been studied for its role in regioselective cyclization reactions. Research by Perekhoda et al. (2017) investigated the regioselectivity of thiourea cyclization with α-bromoketone, which is crucial for creating potential drugs. This study emphasizes the importance of this compound in synthesizing biologically active substances, particularly 2-R-imino-1,3-thiazoline derivatives (Perekhoda et al., 2017).
2. Pharmaceutical Industry Applications
The compound has been explored in the context of pharmaceutical applications. More and Yadav (2018) highlighted its use in the synthesis of 1-Phenylethanol, a compound employed as an anti-inflammatory and analgesic drug. This research showcases the potential of using this compound in producing valuable pharmaceuticals (More & Yadav, 2018).
3. Antimycobacterial Compound Research
Coutinho et al. (2012) investigated this compound for its antimycobacterial properties. The compound, also referred to as LS-2, displayed weak cytotoxicity in mammalian cells and lacked acute toxicity in murine models, indicating its potential as a safe antimycobacterial agent (Coutinho et al., 2012).
4. Synthesis of Novel Receptor Inhibitors
Pan et al. (2012) described the efficient synthesis of prasugrel, a novel P2Y12 receptor inhibitor, using a cyclopropyl-phenylethanone intermediate. This research illustrates the role of this compound in creating important inhibitors for therapeutic purposes (Pan et al., 2012).
5. Interaction with Water Molecules in Insulating Materials
Iwata (2017) explored the interaction of 1-Phenylethanone andrelated molecules with water, emphasizing their impact on the electrical insulating ability of materials like cross-linked polyethylene. This study provides insight into the physicochemical interactions between this compound derivatives and water, which is crucial for understanding insulation degradation in materials (Iwata, 2017).
6. Renewable High-Density Fuel Production
Wang et al. (2017) highlighted the synthesis of a renewable high-density fuel using cyclopentanone derived from hemicellulose, indicating the potential of this compound in sustainable energy applications. This research is significant for the development of alternative, environmentally-friendly fuel sources (Wang et al., 2017).
7. Vasorelaxant Effects in Medical Research
Brito et al. (2013) studied the vasorelaxant effects of 1-nitro-2-phenylethane, a molecule structurally similar to this compound. The research contributes to the understanding of the mechanisms underlying vasodilation, potentially beneficial for cardiovascular therapeutics (Brito et al., 2013).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . In case of fire, suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Properties
IUPAC Name |
2-cyclopentyl-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-13(10-11-6-4-5-7-11)12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPILNPIIQCQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480958 | |
Record name | 2-cyclopentyl-1-phenyl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23033-65-0 | |
Record name | 2-cyclopentyl-1-phenyl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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